Chloroisocyanuric acid

Disinfection efficacy Suspension quantitative test Available chlorine

Unstabilized chlorine sources degrade rapidly under UV, driving up replenishment frequency and operational costs in outdoor water systems. Chloroisocyanuric acid (CAS 13057-78-8) addresses this with cyanurate-stabilized chlorine release. • Built-in cyanurate ring photostabilizes free chlorine, extending residual persistence under UV exposure and reducing chemical replenishment cycles • Controlled N-Cl hydrolysis delivers sustained hypochlorous acid release for consistent disinfection across extended hydraulic residence times • Monosubstituted structure (~50-54% available chlorine) provides intermediate solubility and stability, enabling tailored formulation for specific dosing profiles

Molecular Formula C3H2ClN3O3
Molecular Weight 163.52 g/mol
CAS No. 13057-78-8
Cat. No. B081815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroisocyanuric acid
CAS13057-78-8
Molecular FormulaC3H2ClN3O3
Molecular Weight163.52 g/mol
Structural Identifiers
SMILESC1(=O)NC(=O)N(C(=O)N1)Cl
InChIInChI=1S/C3H2ClN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10)
InChIKeyISAOUZVKYLHALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroisocyanuric Acid Specifications & Class Differentiation


Chloroisocyanuric acid (CAS 13057-78-8), systematically named 1-chloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, belongs to the chlorinated isocyanurate class of N-halamine disinfectants. This class includes the monosubstituted (monochloroisocyanuric acid), disubstituted (dichloroisocyanuric acid and its sodium/potassium salts), and trisubstituted (trichloroisocyanuric acid, TCCA) variants [1]. The core functional principle across this class is the hydrolysis of nitrogen-chlorine bonds upon aqueous dissolution, liberating hypochlorous acid (HOCl) as the primary biocidal species while releasing cyanuric acid as a chlorine stabilizer [2]. The degree of chlorine substitution directly governs key performance parameters, including available chlorine content, aqueous solubility, dissolution kinetics, solution pH upon dissolution, and residual chlorine persistence under photolytic and thermal stress. Given that procurement decisions among these analogs are not interchangeable—each substitution state presents a distinct performance profile in specific use contexts—rigorous quantitative differentiation is essential for scientific selection.

Chloroisocyanuric Acid Analog Non-Interchangeability


Generic substitution within the chloroisocyanurate class without quantitative justification introduces substantial risk of suboptimal performance, regulatory non-compliance, or operational failure. The class spans compounds with available chlorine content ranging from approximately 56% (sodium dichloroisocyanurate dihydrate) to approximately 90% (trichloroisocyanuric acid), with solubility differing by more than an order of magnitude (e.g., 24,000 mg/L for sodium dichloroisocyanurate versus 1,400 mg/L for trichloroisocyanuric acid) [1]. These physicochemical disparities translate directly into divergent germicidal efficacy, as demonstrated in head-to-head suspension quantitative tests where trichloroisocyanuric acid formulations consistently achieve 1-3 log10 higher microbial reduction against bacterial and fungal targets compared to sodium dichloroisocyanurate at identical available chlorine concentrations and contact times [2]. Furthermore, the equilibrium distribution of free chlorine species—determined by parent compound structure and stabilizer concentration—varies sufficiently among analogs to materially impact residual chlorine persistence and regulated disinfection byproduct (DBP) formation profiles in drinking water and recreational water systems [3]. Procurement specifications lacking explicit quantitative differentiation across substitution states therefore expose the end-user to unpredictable disinfection outcomes, potential compliance violations, and unnecessary re-treatment costs.

Chloroisocyanuric Acid Differentiation Evidence


Bacterial and Fungal Germicidal Efficacy Comparison

In a direct head-to-head suspension quantitative germicidal test comparing chloroisocyanurate formulations at equivalent available chlorine concentrations (300 mg/L) and a 5-minute contact time, trichloroisocyanuric acid (TCCA) formulations demonstrated markedly superior microbicidal activity compared to sodium dichloroisocyanurate (NaDCC) formulations across all tested microorganisms [1].

Disinfection efficacy Suspension quantitative test Available chlorine

Algicidal Efficacy Against Phaeocystis globosa

In a comparative study evaluating removal efficiency of Phaeocystis globosa cells, trichloroisocyanuric acid (TCCA) demonstrated significantly greater algicidal effectiveness than sodium dichloroisocyanurate (NaDCC) at available chlorine concentrations exceeding 5.0 mg/L [1].

Algicidal efficacy Phaeocystis globosa Marine water treatment

Residual Chlorine Stability: Stabilized vs. Free Chlorine

Side-by-side hold studies using surface water dosed with either free chlorine only (sodium hypochlorite), dichlor (sodium dichloroisocyanurate), or trichlor (trichloroisocyanuric acid) provided the first direct comparisons of disinfectant residual stability [1]. Chloroisocyanurate-based formulations (both dichlor and trichlor) exhibited increased residual chlorine stability compared to free chlorine only.

Residual chlorine persistence Disinfectant stability Drinking water treatment

Hydrolysis Equilibrium and Free Chlorine Speciation

Equilibrium free chlorine measurements based on linear sweep voltammetry demonstrate that in the presence of isocyanuric acid, the free chlorine residual is longer lived because the most photoactive component, the hypochlorite ion (OCl⁻), is converted to the more photostable chloroisocyanurate form via rapid and reversible equilibria [1]. This stabilization mechanism is inherent to all chloroisocyanurates upon hydrolysis but is quantitatively tunable by the ratio of chlorinated to unchlorinated isocyanurate species.

Hydrolysis equilibrium Free chlorine speciation Photostability

Aqueous Solubility and Solution pH

Within the chloroisocyanurate class, trichloroisocyanuric acid (TCCA) exhibits limited aqueous solubility (approximately 1,400 mg/L) and produces an acidic solution upon dissolution, whereas sodium dichloroisocyanurate (NaDCC) is highly soluble (approximately 24,000 mg/L) and yields a near-neutral solution pH [1]. Monochloroisocyanuric acid occupies an intermediate solubility position.

Aqueous solubility Solution pH Formulation compatibility

Available Chlorine Content by Substitution State

The chloroisocyanurate class exhibits a graded available chlorine content corresponding to the degree of chlorine substitution on the cyanurate ring: trichloroisocyanuric acid (TCCA) contains approximately 90% available chlorine, sodium dichloroisocyanurate (NaDCC) contains approximately 56–60% (dihydrate form) or higher for anhydrous forms, and monochloroisocyanuric acid contains the lowest available chlorine content of the series [1].

Available chlorine content Active ingredient concentration Dose efficiency

Chloroisocyanuric Acid Application Scenarios


Fungicidal Healthcare Surface Disinfection

Based on the 3.2–3.3 log10 superior reduction of Candida albicans achieved by trichloroisocyanuric acid formulations compared to sodium dichloroisocyanurate at 300 mg/L available chlorine and 5-minute contact time [1], trichloroisocyanuric acid-based formulations are indicated for healthcare surface disinfection, pharmaceutical cleanroom sanitation, and food processing facility hygiene where robust fungicidal activity is a regulatory or quality assurance requirement. Procurement specifications should prioritize TCCA over NaDCC when fungal pathogen control is a primary performance criterion.

Marine Algal Bloom Control in Aquaculture and Ballast Water

Given the demonstrated superior removal efficiency (>90% within 24 hours at 5.0 mg/L available chlorine) of Phaeocystis globosa cells by trichloroisocyanuric acid compared to sodium dichloroisocyanurate at equivalent chlorine dosages [1], TCCA-based treatment regimens are the preferred selection for marine aquaculture facilities, coastal power plant cooling water systems, and ballast water treatment operations susceptible to harmful algal blooms. The differential efficacy at economically viable chlorine concentrations supports cost-optimized chemical procurement for these specific applications.

Extended Residual Protection in Recreational and Drinking Water

The enhanced residual chlorine stability of chloroisocyanurate-based formulations (both dichlor and trichlor) relative to unstabilized free chlorine, as established in side-by-side surface water hold studies [1], combined with the photostabilization mechanism conferred by cyanurate equilibria [2], supports the preferential selection of chloroisocyanurates for outdoor swimming pools, open cooling towers, agricultural irrigation water, and drinking water distribution systems with extended hydraulic residence times. This selection reduces chemical replenishment frequency and maintains target free chlorine residuals under UV exposure, directly lowering operational costs.

Slow-Release Disinfection with Extended Dissolution

The approximately 1.5- to 1.6-fold higher available chlorine content of trichloroisocyanuric acid (≈90%) compared to sodium dichloroisocyanurate dihydrate (≈56–60%) [1], coupled with its limited aqueous solubility (≈1,400 mg/L versus 24,000 mg/L for NaDCC) [2], makes TCCA the preferred chloroisocyanurate for slow-release tablet and granular formulations. Applications include swimming pool chlorinators, cooling tower erosion feeders, and rural drinking water point-of-use devices where extended chemical longevity, reduced handling frequency, and minimized shipping and storage costs are critical procurement drivers.

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